2-[4-(4-METHOXYANILINO)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-ETHANOL
Overview
Description
2-[4-(4-METHOXYANILINO)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-ETHANOL is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYANILINO)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-ETHANOL typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved by reacting appropriate starting materials under specific conditions.
Introduction of the Methoxyanilino Group: This step involves the substitution of the bromine atom with a methoxyanilino group under suitable conditions.
Addition of the Ethanol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHOXYANILINO)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxyanilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(4-METHOXYANILINO)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-ETHANOL has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents, particularly as kinase inhibitors.
Biological Research: The compound is studied for its potential anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYANILINO)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-ETHANOL involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds have similar structural features and biological activities.
Uniqueness
2-[4-(4-METHOXYANILINO)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-ETHANOL is unique due to its specific substitution pattern and the presence of the methoxyanilino group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[4-(4-methoxyanilino)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-12(2)21(8-9-22)17-15(11)16(18-10-19-17)20-13-4-6-14(23-3)7-5-13/h4-7,10,22H,8-9H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGZAHWCCYAXQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NC3=CC=C(C=C3)OC)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648186 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.